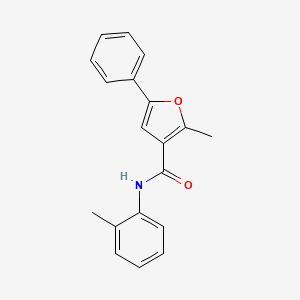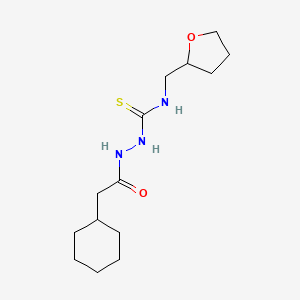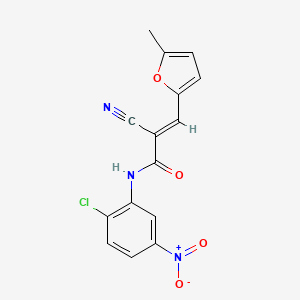![molecular formula C13H18N4O4S2 B4690230 N-{2-[4-(aminosulfonyl)phenyl]ethyl}-1-ethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4690230.png)
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-1-ethyl-1H-pyrazole-4-sulfonamide
Übersicht
Beschreibung
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-1-ethyl-1H-pyrazole-4-sulfonamide, commonly known as NSC 23766, is a small molecule inhibitor that has been widely used in scientific research to study the Rho GTPase pathway. This pathway is involved in a variety of cellular processes such as cell migration, adhesion, and proliferation, making NSC 23766 a valuable tool for investigating these processes.
Wirkmechanismus
NSC 23766 works by inhibiting the activity of the Rho GTPase Rac1. Rac1 is a small GTPase that is involved in a variety of cellular processes such as cell migration, adhesion, and proliferation. When Rac1 is activated, it promotes the formation of lamellipodia and filopodia, which are involved in cell migration. NSC 23766 works by binding to Rac1 and preventing its activation, thereby reducing the formation of lamellipodia and filopodia and inhibiting cell migration.
Biochemical and Physiological Effects:
NSC 23766 has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting cell migration, NSC 23766 has been shown to reduce the invasiveness of cancer cells, inhibit the growth of tumor cells, and induce apoptosis in cancer cells. NSC 23766 has also been shown to reduce the activity of the Rho GTPase pathway in general, which is involved in a variety of cellular processes such as cell adhesion and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
NSC 23766 has several advantages for lab experiments. It is a small molecule inhibitor that is relatively easy to synthesize and has a high degree of specificity for Rac1. It has been widely used in scientific research and has a well-established mechanism of action. However, there are also limitations to using NSC 23766 in lab experiments. It has a relatively short half-life and may require frequent dosing. It may also have off-target effects that could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the use of NSC 23766 in scientific research. One area of interest is the development of more potent and selective inhibitors of Rac1. Another area of interest is the investigation of the role of Rac1 in other cellular processes such as cell proliferation and differentiation. Finally, NSC 23766 may have potential therapeutic applications in the treatment of cancer and other diseases.
Wissenschaftliche Forschungsanwendungen
NSC 23766 has been used in a variety of scientific research applications, particularly in the study of the Rho GTPase pathway. This pathway is involved in a variety of cellular processes such as cell migration, adhesion, and proliferation, making it a valuable target for drug discovery. NSC 23766 has been shown to inhibit the activity of the Rho GTPase Rac1, which is involved in cell migration and adhesion. This inhibition has been shown to reduce the invasiveness of cancer cells, making NSC 23766 a potential anti-cancer drug.
Eigenschaften
IUPAC Name |
1-ethyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O4S2/c1-2-17-10-13(9-15-17)23(20,21)16-8-7-11-3-5-12(6-4-11)22(14,18)19/h3-6,9-10,16H,2,7-8H2,1H3,(H2,14,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJFLEITWHXUZIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-chlorophenyl)-N'-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4690156.png)


![N-(2,4-dimethylphenyl)-2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B4690175.png)
![3-(4-methylphenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B4690177.png)
![N-[(1-phenylcyclopentyl)methyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B4690185.png)



![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]ethanesulfonamide](/img/structure/B4690216.png)
![2-(3,4-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4690226.png)
![N-{5-[1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4690236.png)
![ethyl 7-(4-bromophenyl)-3-cyano-2,5-dimethyl-1-phenyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B4690244.png)
